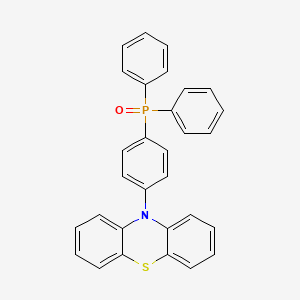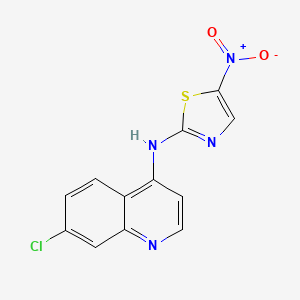![molecular formula C14H17NO6S B12885391 (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline CAS No. 77449-96-8](/img/structure/B12885391.png)
(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural diversity . This compound, in particular, is characterized by the presence of an acetyl group, a tosyloxy group, and a carboxylic acid group attached to a pyrrolidine ring.
Méthodes De Préparation
The synthesis of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the use of L-proline as a starting material. The process typically involves the following steps:
Chloroacetylation: L-proline is reacted with chloroacetyl chloride to form an N-acylated product.
Amidation: The carboxylic acid moiety of the N-acylated product is converted into an amide.
Tosylation: The hydroxyl group is then tosylated using tosyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester bond in the tosyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include tosyl chloride, chloroacetyl chloride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and tosyloxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the development of bioactive molecules.
Prolinol: A derivative of proline, widely used in asymmetric synthesis.
The uniqueness of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other pyrrolidine derivatives.
Propriétés
Numéro CAS |
77449-96-8 |
|---|---|
Formule moléculaire |
C14H17NO6S |
Poids moléculaire |
327.35 g/mol |
Nom IUPAC |
(2R,4R)-1-acetyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)21-11-7-13(14(17)18)15(8-11)10(2)16/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 |
Clé InChI |
ZGILGOQVJWEWSV-DGCLKSJQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)C)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

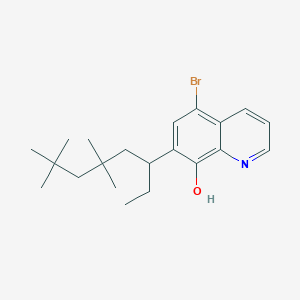
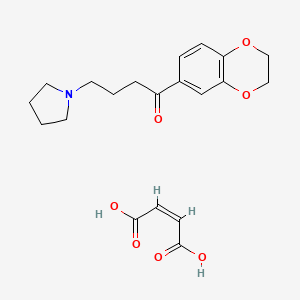


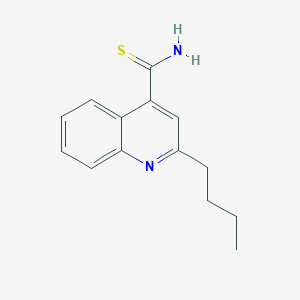

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

